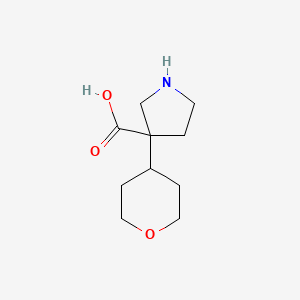

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(oxan-4-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c12-9(13)10(3-4-11-7-10)8-1-5-14-6-2-8/h8,11H,1-7H2,(H,12,13) |

InChI Key |

KZTLIZBIQAPHFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2(CCNC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid

Enantioselective and Diastereoselective Synthetic Strategies

The creation of the chiral quaternary center in 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid necessitates the use of enantioselective and diastereoselective synthetic methods. Key strategies that can be adapted for this purpose include asymmetric Michael additions and 1,3-dipolar cycloadditions.

Asymmetric Michael Addition:

An enantioselective Michael addition approach could involve the reaction of a prochiral α,β-unsaturated ester containing the oxane moiety with a suitable nucleophile. For instance, an organocatalytic approach using a chiral amine catalyst could facilitate the conjugate addition of a nitromethane (B149229) equivalent to an acrylate (B77674) precursor. Subsequent reduction of the nitro group and cyclization would yield the desired pyrrolidine (B122466) ring with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Table 1: Catalyst Screening for Asymmetric Michael Addition

| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | -20 | 90:10 | 95 |

| Cinchonidine-derived thiourea | Dichloromethane | 0 | 85:15 | 92 |

1,3-Dipolar Cycloaddition:

A powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. To achieve stereocontrol, a chiral auxiliary or a chiral catalyst can be employed. For the synthesis of this compound, an azomethine ylide could be generated in situ from an amino acid ester and reacted with an activated alkene. The diastereoselectivity of this cycloaddition is often governed by the stereochemistry of the starting amino acid and the geometry of the azomethine ylide.

Novel Retrosynthetic Disconnections for the Pyrrolidine Core and Oxane Substituent

Innovative retrosynthetic analysis can open up new avenues for the synthesis of this compound.

Disconnection A: Spirocyclization via Intramolecular Cyclization

A primary disconnection can be made at the C-N and C-C bonds of the pyrrolidine ring, leading to a linear precursor. This precursor would contain both the oxane moiety and the functionalities required for the subsequent cyclization. A key intermediate could be a δ-amino-α,β-unsaturated ester, which upon intramolecular aza-Michael addition would form the spirocyclic pyrrolidine ring.

Disconnection B: Ring-Closing Metathesis (RCM)

Another advanced retrosynthetic approach involves a ring-closing metathesis (RCM) reaction of a diene precursor. This strategy would entail the synthesis of a diallylamine (B93489) derivative substituted with the oxane ring and a carboxylic acid precursor. The use of a ruthenium-based catalyst, such as Grubbs' catalyst, would facilitate the formation of the pyrrolidine ring. This method offers the advantage of creating the heterocyclic ring in a single, atom-economical step.

Optimization of Key Reaction Steps: Mechanism and Kinetics

The successful synthesis of this compound hinges on the optimization of key reaction steps. Understanding the reaction mechanism and kinetics is paramount for improving yields and stereoselectivity.

For instance, in the 1,3-dipolar cycloaddition, the concentration of the azomethine ylide, the nature of the solvent, and the reaction temperature can significantly influence the reaction rate and the diastereomeric ratio of the product. Kinetic studies, often performed using techniques like in-situ NMR spectroscopy, can provide valuable insights into the reaction progress and help identify the rate-determining step. Computational studies can further elucidate the transition state geometries, explaining the observed stereochemical outcomes.

Table 2: Optimization of 1,3-Dipolar Cycloaddition

| Parameter | Variation | Effect on Yield (%) | Effect on Diastereoselectivity |

|---|---|---|---|

| Solvent | Toluene | 85 | 95:5 |

| Dichloromethane | 78 | 90:10 | |

| Acetonitrile | 72 | 88:12 | |

| Temperature | 0 °C | 88 | 96:4 |

| 25 °C | 82 | 92:8 |

Development of Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogs.

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. For example, a key spirocyclic intermediate could be functionalized at different positions to generate a library of related compounds for structure-activity relationship studies. This approach is particularly valuable in medicinal chemistry for the rapid exploration of chemical space.

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems play a pivotal role in achieving efficient and stereoselective synthesis of complex molecules like this compound.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the synthesis of the target molecule. These catalysts operate via enamine or iminium ion intermediates, providing excellent stereocontrol.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and ruthenium are indispensable for a range of synthetic transformations. For instance, palladium-catalyzed asymmetric allylic alkylation could be employed to set the quaternary stereocenter. Similarly, iridium-catalyzed reductive generation of azomethine ylides offers a mild and efficient route to highly substituted pyrrolidines.

Green Chemistry Principles and Sustainable Synthesis Approaches

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign processes.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. 1,3-dipolar cycloadditions and RCM are examples of atom-economical reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. nih.govrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

One sustainable approach could involve a one-pot, multi-component reaction where the starting materials are combined in a single reaction vessel to form the final product, minimizing purification steps and solvent usage. rsc.orgnih.govrsc.org

Advanced Chemical Reactivity and Derivatization of 3 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The tertiary carboxylic acid group is a key functional handle for derivatization. Standard organic transformations can be employed to convert this moiety into a variety of other functional groups, thereby modulating the compound's physicochemical properties.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. This is typically achieved by reaction with an alcohol under acidic conditions or by using coupling agents. For instance, treatment with thionyl chloride in methanol (B129727) or ethanol (B145695) would yield the methyl or ethyl ester, respectively. Alternatively, carbodiimide-mediated coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of an alcohol, provides a milder route to ester formation.

Amide Formation: The synthesis of amides is a cornerstone of medicinal chemistry, and this scaffold is well-suited for such modifications. Coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents like EDAC with 1-Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), affords the corresponding amides in good yields. This reaction is fundamental for generating libraries of compounds with diverse substituents.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding (3-(oxan-4-yl)pyrrolidin-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol provides a new point for derivatization, such as ether formation or oxidation to an aldehyde.

| Transformation | Product Functional Group | Typical Reagents and Conditions |

|---|---|---|

| Esterification | Ester (-COOR) | ROH, H⁺ (e.g., H₂SO₄) or SOCl₂; or ROH, EDAC, DMAP |

| Amide Formation | Amide (-CONR₂') | R₂'NH, Coupling Agent (e.g., HATU, EDAC/HOBt), Base (e.g., DIPEA) |

| Reduction | Alcohol (-CH₂OH) | LiAlH₄ in THF, followed by aqueous workup |

N-Functionalization Reactions of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo a wide range of functionalization reactions. These modifications are crucial for altering the polarity, basicity, and steric profile of the molecule.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. This reaction introduces alkyl substituents onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives (amides). This is a robust method for introducing a wide array of substituents and is often used to modulate biological activity.

N-Sulfonylation: The pyrrolidine nitrogen reacts readily with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to yield stable sulfonamides.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form N-alkylated products. This method is particularly useful for introducing more complex alkyl groups.

| Reaction Type | Reagent Class | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Pyrrolidine | K₂CO₃ or Et₃N, in ACN or DMF |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl Pyrrolidine (Amide) | Pyridine or Et₃N, in DCM or THF |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl Pyrrolidine (Sulfonamide) | Pyridine or Et₃N, in DCM |

| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO) | N-Alkyl Pyrrolidine | NaBH(OAc)₃, in DCE or DCM |

Stereospecific Transformations and Chiral Pool Applications

The carbon atom at the 3-position of the pyrrolidine ring is a quaternary stereocenter. The synthesis of enantiomerically pure forms of 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid is critical for its application in creating stereochemically defined drug candidates. Asymmetric synthesis strategies, such as 1,3-dipolar cycloadditions of azomethine ylides with suitable dipolarophiles or asymmetric Michael additions, are common methods to construct such substituted pyrrolidine rings with high enantioselectivity. rsc.orgresearchgate.net

Once synthesized in an enantiopure form, the compound serves as a valuable chiral building block. It can be incorporated into larger molecules to impart a specific three-dimensional conformation, which is often essential for selective interaction with biological targets like enzymes and receptors. This "chiral pool" approach leverages the predefined stereochemistry of the scaffold to control the stereochemical outcome of subsequent reactions.

Regioselective Modifications of the Pyrrolidine and Oxane Rings

While the primary points of diversification are the nitrogen and carboxyl groups, modifications to the ring systems are also possible, though often more challenging.

Pyrrolidine Ring: The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen (C2 and C5), can be targets for functionalization. Modern methods involving palladium-catalyzed directed C(sp³)–H arylation have been used for the C-3 functionalization of proline derivatives and could potentially be adapted for this scaffold, likely requiring prior N-functionalization with a directing group. acs.org

Oxane Ring: The oxane (tetrahydropyran) ring is generally chemically inert under many reaction conditions due to the stable C-O and C-C single bonds. Selective functionalization of this ring without ring-opening would require advanced techniques such as radical-mediated C-H activation, which are highly substrate-specific and not commonly employed without specific activating groups. Under typical derivatization conditions focused on the amino acid portion, the oxane ring serves as a stable, rigid, and polar structural element.

Formation of Macrocyclic and Polycyclic Structures Utilizing the Scaffold

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles. nih.gov Macrocyclization is a widely used strategy in drug design to create conformationally constrained molecules with improved binding affinity and selectivity. acs.org

A typical strategy would involve a multi-step sequence. For example, the pyrrolidine nitrogen could be protected and coupled via its carboxylic acid to one end of a linear linker molecule. Following deprotection of the nitrogen, an intramolecular cyclization reaction, usually forming an amide or an amine linkage with the other end of the linker, would yield the final macrocycle. The rigid spirocyclic nature of the scaffold would impart a significant conformational constraint on the resulting macrocyclic structure.

Synthesis of Libraries for Exploratory Chemical Space

The scaffold is ideally suited for diversity-oriented synthesis and the construction of compound libraries for high-throughput screening. acs.orgresearchgate.net By leveraging the two orthogonal reactive sites (the amine and the carboxylic acid), combinatorial chemistry approaches can be used to generate a large number of derivatives efficiently.

A common strategy involves a parallel synthesis approach. The carboxylic acid can be reacted with a diverse set of amines (R¹-NH₂) to create a library of amides. Subsequently, each of these amides can be further reacted at the pyrrolidine nitrogen with a diverse set of reagents, such as acyl chlorides (R²-COCl) or sulfonyl chlorides (R²-SO₂Cl). This two-dimensional diversification strategy allows for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of compounds with desired biological activities. Such syntheses can be performed in multi-well plates, enabling the production of hundreds or thousands of distinct compounds for screening. nih.govnih.gov

Structural Elucidation and Conformational Analysis of 3 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Absolute and Relative Stereochemistry

The definitive determination of the absolute and relative stereochemistry of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid and its derivatives is achieved through a suite of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are instrumental in establishing the connectivity and relative stereochemistry of the molecule. rsc.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton. Key signals would include those for the pyrrolidine (B122466) and oxane ring protons, as well as the exchangeable proton of the carboxylic acid and the N-H proton of the pyrrolidine. The coupling constants (J-values) between adjacent protons are particularly valuable for determining dihedral angles and thus the relative stereochemistry of the substituents on both rings.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to trace the connectivity of protons within the pyrrolidine and oxane rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity across the spiro junction and the attachment of the carboxylic acid group. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the relative stereochemistry, such as the cis or trans relationship of substituents on the pyrrolidine ring.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the absolute and relative stereochemistry of a molecule in the solid state. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms can be determined, including bond lengths, bond angles, and the conformation of the rings. This technique would unambiguously establish the stereochemistry at the C3 and C4 positions of the pyrrolidine ring and the conformation of the oxane ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar pyrrolidine-3-carboxylic acid derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C3 (spiro) | - | ~60-70 |

| Pyrrolidine CH₂ | ~2.5-3.5 | ~45-55 |

| Pyrrolidine CH | ~3.0-4.0 | ~50-60 |

| Oxane CH₂ | ~3.5-4.0 | ~65-75 |

| NH | broad | - |

| COOH | broad | - |

Conformational Preferences and Dynamic Behavior in Solution and Solid State

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituent at the C4 position significantly influences the preferred conformation of the pyrrolidine ring. acs.org The bulky oxanyl group at the C3 position, along with the carboxylic acid, will also play a crucial role in determining the conformational landscape.

In the solid state, the molecule will adopt a single, low-energy conformation, which can be determined by X-ray crystallography. This conformation is influenced by crystal packing forces and intramolecular hydrogen bonding, potentially involving the carboxylic acid and the pyrrolidine nitrogen.

In solution, the molecule is likely to exist as an equilibrium of different conformers. The dynamic behavior of the ring puckering can be studied using variable-temperature NMR experiments. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different conformations and the relative populations of each conformer. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different possible conformations and to predict the most stable structures in both the gas phase and in solution. researchgate.net

The conformational preferences of the oxane ring, which typically adopts a chair conformation, will also be coupled to the pyrrolidine ring's pucker. The spirocyclic nature of the molecule introduces significant steric constraints that will limit the conformational freedom of both rings.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound and is particularly useful for identifying its key functional groups.

FTIR Spectroscopy:

O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C=O Stretch: A strong and sharp absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region would be associated with the C-O stretching of the ether linkage in the oxane ring and the C-O of the carboxylic acid.

C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching of the pyrrolidine ring.

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups in both rings would appear in the 1400-1480 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch of the carboxylic acid would also be a prominent feature in the Raman spectrum. The symmetric stretching vibrations of the C-C bonds of the ring structures would also be Raman active and can provide further structural information.

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Pyrrolidine N-H | Stretching | 3300-3500 |

| Carboxylic Acid C=O | Stretching | 1700-1750 |

| Oxane C-O-C | Stretching | 1000-1300 |

| Pyrrolidine C-N | Stretching | 1000-1250 |

| CH₂ | Bending | 1400-1480 |

Chiroptical Methods for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules like this compound, assuming it is in an enantiomerically enriched form.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The electronic transitions of the carboxylic acid chromophore and the pyrrolidine nitrogen can give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration of the chiral centers can often be assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry.

These chiroptical methods are particularly valuable when X-ray crystallography is not feasible or when it is necessary to determine the stereochemistry in solution.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, particularly those coupled with tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amino acids. In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecular ion, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways could include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Ring Opening of the Pyrrolidine or Oxane Ring: Cleavage of the C-C or C-N bonds in the pyrrolidine ring, or the C-O or C-C bonds in the oxane ring, leading to a series of smaller fragment ions.

Cleavage at the Spiro Junction: Fragmentation involving the cleavage of the bonds connecting the two rings.

A hypothetical fragmentation table is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated molecule |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Decarboxylated molecule |

| [M+H]⁺ | Fragments from ring cleavage | CₓHᵧN, CₓHᵧO | Pyrrolidine or oxane ring fragments |

The detailed analysis of these fragmentation pathways, often aided by isotopic labeling studies and comparison with the fragmentation of related compounds, provides a high degree of confidence in the structural assignment of this compound and its derivatives.

Computational and Theoretical Investigations of 3 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid. arabjchem.org These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can predict various electronic properties, such as the molecular dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack. Theoretical studies on related heterocyclic compounds have demonstrated that DFT methods, such as B3LYP with a 6-31G* basis set, provide reliable predictions of these electronic parameters. arabjchem.org

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., at the nitrogen atom). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (e.g., at the carboxylic acid group). |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The structural flexibility of this compound, arising from the non-planar nature of both the pyrrolidine (B122466) and oxane rings, means it can adopt multiple three-dimensional shapes, or conformations. nih.gov Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques for exploring this conformational landscape.

Molecular mechanics uses classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and altering ring puckers, a potential energy surface can be mapped to identify stable, low-energy conformers. Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms over time, providing insight into the dynamic behavior of the molecule, including vibrational motions and conformational transitions. scispace.com These simulations reveal the relative populations of different conformers at a given temperature and the energy barriers separating them. For a molecule with two flexible rings, such as this one, key conformational variables would include the puckering of the pyrrolidine and oxane rings and the relative orientation of the two rings at the spirocyclic junction.

Table 2: Relative Energies of Plausible Conformers of this compound (Hypothetical Data)

| Conformer | Pyrrolidine Ring Pucker | Oxane Ring Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| A | Envelope (N-flap) | Chair | 0.00 | 75% |

| B | Twist | Chair | 1.20 | 15% |

| C | Envelope (C-flap) | Chair | 2.50 | 8% |

| D | Envelope (N-flap) | Twist-Boat | 5.80 | <2% |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting spectroscopic data, which is invaluable for structural elucidation and for complementing experimental results. For this compound, in silico prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly useful.

Using quantum mechanical methods, such as Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory, the basis set, and whether the calculations are performed on a single conformation or as a Boltzmann-weighted average over several low-energy conformers. nih.gov Such predictions can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule and can be crucial in confirming the stereochemistry of the compound. nih.gov

Table 3: Comparison of Predicted vs. Experimental NMR Chemical Shifts (Hypothetical Data)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (Carboxylic) | 175.8 | 176.2 | - | 12.1 (s, 1H) |

| C3 (Spiro Carbon) | 72.4 | 72.9 | - | - |

| C4' (Oxane Spiro) | 45.1 | 45.5 | 2.1 (m, 1H) | 2.0 (m, 1H) |

| C2 (Pyrrolidine) | 55.3 | 55.0 | 3.1 (t, 2H) | 3.0 (t, 2H) |

| C3', C5' (Oxane) | 67.2 | 67.5 | 3.8 (t, 4H) | 3.7 (t, 4H) |

Computational Approaches to Stereoselectivity in Synthesis

The synthesis of spirocyclic pyrrolidines like this compound often involves reactions that can produce multiple stereoisomers. whiterose.ac.uk Computational chemistry is a key tool for understanding and predicting the stereochemical outcome of such reactions. Methods like 1,3-dipolar cycloadditions, which are commonly used to form pyrrolidine rings, can be modeled to determine the factors that control stereoselectivity. researchgate.net

By calculating the transition state structures and their corresponding activation energies (ΔG‡) for the different possible reaction pathways leading to various stereoisomers, chemists can predict which product is likely to be favored. beilstein-journals.org For example, DFT calculations can model the approach of a dipole and a dipolarophile, revealing that steric hindrance or favorable orbital interactions in one transition state make it lower in energy than others. researchgate.net This kinetic control dictates the major product formed. Such computational studies can guide the choice of reactants, catalysts, and reaction conditions to achieve a desired stereochemical outcome, which is critical in drug discovery where often only one stereoisomer is biologically active. emich.eduemich.edu

Table 4: Calculated Activation Energies for Diastereomeric Transition States (Hypothetical Data)

| Reaction Pathway | Target Diastereomer | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Pathway A (endo approach) | (3R, 4'S) | 15.2 | 95 : 5 |

| Pathway B (exo approach) | (3R, 4'R) | 17.1 |

Theoretical Studies of Intermolecular Interactions and Self-Assembly Propensities

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrrolidine nitrogen (a hydrogen bond acceptor) gives this compound a strong potential for forming intermolecular interactions. Theoretical methods can be used to study these non-covalent interactions and predict the molecule's propensity for self-assembly.

Quantum chemical calculations can determine the geometry and binding energy of dimers or small clusters of molecules. nih.gov The classic carboxylic acid dimer, formed by two strong O-H···O hydrogen bonds, is a likely motif. Other interactions, such as N-H···O or C-H···O hydrogen bonds, can also contribute to the formation of larger, ordered structures in the solid state or in solution. Atom-centered density matrix propagation (ADMP) or Born-Oppenheimer molecular dynamics (BOMD) can simulate the dynamic formation of these assemblies. Understanding these interactions is important for predicting crystal packing, solubility, and how the molecule might interact with biological targets. rsc.org

Table 5: Calculated Interaction Energies for Dimeric Structures (Hypothetical Data)

| Dimer Configuration | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) | Description |

|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O Hydrogen Bonds (x2) | -14.5 | A strong, cyclic arrangement between the COOH groups of two molecules. |

| Head-to-Tail Chain | N···H-O Hydrogen Bond | -8.2 | Interaction between the pyrrolidine N of one molecule and the COOH of another. |

| Oxane-Mediated | C-H···O Hydrogen Bond | -2.5 | Weaker interaction involving the ether oxygen of the oxane ring. |

Application As a Versatile Synthetic Scaffold in Complex Molecule Construction

Design Principles for Incorporating the Scaffold into Polycyclic Architectures

The incorporation of the 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid scaffold into polycyclic architectures is guided by several key design principles rooted in its inherent structural features. The most significant of these is the rigid conformation imposed by the spirocyclic fusion of the pyrrolidine (B122466) and oxane rings. nih.gov Unlike more flexible acyclic or monosubstituted cyclic systems, the spiro-junction locks the relative orientation of the two rings, providing a well-defined three-dimensional structure. This rigidity is a valuable asset in rational drug design and the synthesis of complex natural products, as it reduces the conformational entropy of the final molecule. nih.govnih.gov

The design principles for its use in constructing polycyclic systems include:

Stereochemical Control: The quaternary spirocenter is a stereogenic center, and the synthesis of enantiomerically pure forms of this scaffold is crucial. Stereoselective synthetic methods, such as 1,3-dipolar cycloaddition reactions, are often employed to construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity. nih.govua.esrsc.orgrsc.org The predefined stereochemistry of the scaffold can then be used to direct the stereochemical outcome of subsequent reactions in the construction of a larger polycyclic molecule.

Vectorial Functionalization: The scaffold possesses three key points for further functionalization: the pyrrolidine nitrogen, the carboxylic acid, and the oxane oxygen. The spatial orientation of these functional groups is fixed, allowing for their directed elaboration into different regions of space. This is a key principle in fragment-based drug discovery and the design of molecules with specific target interactions. nih.gov

Increased Three-Dimensionality: The spirocyclic nature of the scaffold inherently increases the sp³ character and three-dimensionality of any molecule it is incorporated into. nih.govnih.gov This "escape from flatland" is a major trend in medicinal chemistry, as molecules with greater 3D shape are often more specific for their biological targets and can possess improved physicochemical properties. researchgate.net The oxane ring, with its preferred chair conformation, further contributes to the defined spatial arrangement of substituents.

The synthesis of polycyclic systems can be achieved through various strategies, including intramolecular cyclizations where the pyrrolidine nitrogen or the carboxylic acid acts as a nucleophile, or through multicomponent reactions that build complexity in a single step. ua.esrsc.org

Utility in the Synthesis of Peptide Mimetics and Constrained Peptides

The rigid structure of this compound makes it an excellent building block for the synthesis of peptide mimetics and conformationally constrained peptides. nih.gov In peptide chemistry, controlling the secondary structure (e.g., turns, helices) is essential for modulating biological activity, stability, and bioavailability. nih.gov

The introduction of this spirocyclic amino acid into a peptide sequence can:

Induce Specific Turns: The pyrrolidine ring restricts the peptide backbone's phi (Φ) torsion angle, similar to proline. mdpi.com The bulky, rigid spiro-substituent at the Cα-position (relative to the carboxylic acid) further constrains the local conformation, promoting the formation of well-defined β-turns or other secondary structures.

Create Novel Foldamers: Foldamers are oligomers that adopt well-defined secondary structures, mimicking natural peptides. The incorporation of rigid, non-natural amino acids like this compound is a key strategy in foldamer design. Oligomers of such amino acids can adopt unique helical or sheet-like structures that would not be accessible with standard proteinogenic amino acids. figshare.com

The synthesis of peptides incorporating this scaffold can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies, provided that the amino and carboxylic acid groups are appropriately protected. figshare.comnih.gov

Role in the Generation of Diverse Chemical Libraries for Screening Initiatives

The this compound scaffold is an ideal starting point for the generation of diverse chemical libraries for high-throughput screening in drug discovery. researchgate.net Its utility in this context stems from its ability to serve as a central core from which substituents can be projected in well-defined spatial vectors. nih.gov

Key features that make this scaffold valuable for library synthesis include:

Structural Novelty and Complexity: Libraries based on this spirocyclic core possess high structural novelty and three-dimensionality, which is often lacking in traditional screening collections composed of predominantly flat, aromatic compounds. nih.govcam.ac.uk This allows for the exploration of new areas of chemical space and increases the chances of identifying novel hits against biological targets. researchgate.net

Diversity-Oriented Synthesis (DOS): The scaffold is well-suited for DOS strategies. The pyrrolidine nitrogen can be functionalized through acylation, alkylation, or arylation, while the carboxylic acid can be converted to a wide range of amides, esters, or other functional groups. This allows for the rapid generation of a large number of analogues with diverse functionalities and physicochemical properties. nih.gov

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a 3D fragment. nih.govcam.ac.uk Libraries of small molecules built upon this scaffold can be screened to identify fragments that bind to a target protein. The defined exit vectors of the scaffold then provide a clear roadmap for elaborating these initial hits into more potent, lead-like compounds. nih.gov

An example of a library synthesis strategy would be a split-pool approach where a common N-protected this compound core is first coupled with a diverse set of amines to generate a library of amides. Following deprotection of the pyrrolidine nitrogen, a second diversification step with a variety of acylating or alkylating agents can be performed.

| Library Generation Step | Reagent Class | Resulting Functional Group |

| Step 1 | Diverse Amines (R¹-NH₂) | Amide at C3 |

| Step 2 | Diverse Acyl Chlorides (R²-COCl) | N-Acyl Pyrrolidine |

| Step 3 | Diverse Alkyl Halides (R³-X) | N-Alkyl Pyrrolidine |

This interactive table illustrates a potential two-step diversification of the scaffold.

Integration into Modular Synthesis Strategies for Target-Oriented Construction

Modular synthesis aims to construct complex molecules from pre-functionalized building blocks in a convergent and efficient manner. researchgate.net this compound is an excellent example of such a building block for target-oriented synthesis. ijfans.org Its bifunctional nature (amine and carboxylic acid) and rigid structure allow for its predictable incorporation into larger molecules.

In a modular approach, the scaffold can be pre-synthesized and then coupled with other complex fragments. For example, in the synthesis of a complex natural product or a designed bioactive molecule, the spirocyclic pyrrolidine unit can be seen as a central linchpin connecting different parts of the molecule. This contrasts with a linear synthesis where the pyrrolidine ring might be formed late in the sequence. The advantages of using it as a modular building block include:

Late-Stage Functionalization: The key fragments can be synthesized in parallel and then joined together near the end of the synthesis, allowing for the late-stage introduction of diversity.

Stereochemical Security: By using an enantiomerically pure scaffold, the stereochemistry at the spirocenter is secured early in the synthesis, avoiding potential problems with stereocontrol in later steps. ijfans.org

Synthetic methods such as peptide coupling, cross-coupling reactions (after appropriate functionalization), and multicomponent reactions are well-suited for integrating this modular building block into a larger molecular framework. researchgate.netresearchgate.net

Application in Material Science for Polymer and Supramolecular Assembly (limited to synthetic methodology)

While the primary applications of this scaffold are in medicinal chemistry, its unique structural and functional features also lend themselves to synthetic methodologies in material science, particularly in the creation of novel polymers and supramolecular assemblies. The key is the combination of a rigid, spatially defined core with functional handles that can be used for polymerization or non-covalent interactions.

Synthetic methodologies for its incorporation could include:

Polymer Backbone Integration: The bifunctional nature of the amino acid allows it to be incorporated into polyamide or polyester backbones. For instance, polycondensation of the scaffold, or its ester derivatives, could lead to polymers with regularly spaced, rigid spirocyclic units. These units would disrupt the normal packing of polymer chains, potentially leading to materials with interesting properties such as increased free volume or altered solubility.

Side-Chain Functionalization: The scaffold can be attached as a pendant group to a pre-formed polymer backbone. For example, the pyrrolidine nitrogen could be used to attach the scaffold to a polymer containing electrophilic groups (e.g., poly(vinyl chloride) or polymers with acyl chloride side chains).

Supramolecular Assembly: The oxane ring, with its ether oxygens, and the carboxylic acid and amine groups can all participate in hydrogen bonding. This makes the scaffold a potential building block for creating self-assembling supramolecular structures such as gels, liquid crystals, or molecular capsules. For example, the carboxylic acid can form dimers, while the pyrrolidine nitrogen and oxane oxygen can act as hydrogen bond acceptors, leading to the formation of extended networks. The synthetic methodology would focus on creating conditions that favor these specific non-covalent interactions. Analogous systems, such as polymers bearing crown ether moieties, have been synthesized for molecular recognition and assembly. researchgate.net

An extensive review of scientific literature indicates a lack of specific published research on the compound This compound . However, its core structure, pyrrolidine-3-carboxylic acid , represents a highly significant and widely explored scaffold in the fields of medicinal chemistry and chemical biology. The pyrrolidine ring is a fundamental component of numerous bioactive molecules and therapeutic agents. nih.govfrontiersin.org The non-planar, three-dimensional character of this saturated heterocycle provides a distinct advantage in drug design, enabling the precise spatial arrangement of functional groups to optimize interactions with biological targets. researchgate.net

Consequently, this article will examine the broader class of pyrrolidine-3-carboxylic acid derivatives to explore their biological relevance and application in developing mechanistic probes for non-clinical research. The principles and findings discussed for these related molecules offer a robust framework for understanding the potential applications of "this compound" in similar scientific contexts.

Biological Relevance and Mechanistic Probe Development Non Clinical Focus

The pyrrolidine-3-carboxylic acid scaffold is a versatile and powerful template for the creation of sophisticated chemical tools designed to investigate biological systems at the molecular level. The inherent stereogenicity and synthetic accessibility of the pyrrolidine (B122466) ring facilitate the generation of diverse compound libraries for a range of non-clinical, mechanistic studies. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 3 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid

Exploration of Photoredox and Electrocatalytic Methodologies for Derivatization

Modern synthetic chemistry is increasingly turning to photoredox and electrocatalytic methods as powerful tools for C-H functionalization, offering mild and selective ways to derivatize complex molecules. nih.govspringerprofessional.de For 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid, these techniques open up new avenues for modification that are often challenging with traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under gentle conditions, enabling the functionalization of otherwise inert C-H bonds. nih.gov Research in this area could focus on the selective derivatization of the pyrrolidine (B122466) or oxane rings. For instance, α-functionalization of the pyrrolidine nitrogen is a well-established strategy, but photoredox catalysis could enable direct functionalization at more remote and unactivated positions, such as the β- and γ-positions of the pyrrolidine ring or various positions on the oxane ring. rsc.orgnih.gov This approach could be used to install a variety of functional groups, including aryl, alkyl, and trifluoromethyl groups, rapidly expanding the chemical space around the core scaffold.

Electrocatalysis: Electrochemical methods provide a reagent-free and sustainable alternative for generating reactive species. nih.govchemistryviews.org The electrochemical synthesis of pyrrolidine derivatives has been demonstrated through processes like electroreductive cyclization and anodic oxidation. nih.govresearchgate.net For this compound, electrocatalysis could be employed for dehydrogenative C(sp³)–H amination or for coupling reactions at specific sites on the molecule. chemistryviews.org The ability to control reaction outcomes by tuning electrode potential offers a high degree of precision in derivatization.

| Methodology | Potential Application on this compound | Expected Outcome |

| Photoredox Catalysis | Direct C-H arylation/alkylation of the pyrrolidine or oxane ring. | Introduction of diverse substituents at previously inaccessible positions. |

| Decarboxylative functionalization. | Replacement of the carboxylic acid with other functional groups. | |

| Electrocatalysis | Anodic oxidation for C-N bond formation. | Synthesis of N-functionalized derivatives. |

| Electroreductive coupling. | Dimerization or coupling with other electrophiles. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel chemical entities. nih.govresearchgate.net The rigid scaffold of this compound is an ideal starting point for computational design strategies.

Predictive Modeling: ML algorithms can build predictive models for various biological targets, such as G-protein coupled receptors (GPCRs), which are common targets for drugs containing heterocyclic scaffolds. nih.govacs.org By using the this compound core as a fragment, these models can predict the biological activity of virtual derivatives, allowing for the prioritization of compounds for synthesis and testing. researchgate.net This approach significantly reduces the time and cost associated with identifying promising drug candidates. news-medical.net Deep learning models, for instance, can analyze the complex interplay of structural features to predict ligand-receptor interactions with high accuracy. nih.govacs.org

Expansion of Its Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org Cyclic amino acids are valuable building blocks in MCRs for creating diverse and complex molecular architectures. molecularcloud.org

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it an excellent candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. organic-chemistry.orgnih.gov

Ugi Four-Component Reaction (U-4CR): In a U-4CR, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using this compound as the amino acid component, it is possible to generate complex peptide-like structures with the rigid spirocyclic scaffold embedded within the backbone. This allows for the rapid generation of libraries of compounds with high molecular diversity and three-dimensional complexity, which is highly desirable in drug discovery. nih.gov

Passerini Three-Component Reaction: This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. The carboxylic acid function of the target molecule can participate in this reaction to yield α-acyloxy carboxamides, further expanding the range of accessible derivatives.

The stereochemistry of the spirocyclic amino acid can be used to control the stereochemical outcome of these reactions, leading to the synthesis of enantiomerically pure complex molecules. The products of these MCRs, such as spirocyclic pyrrolidines, are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govrsc.org

Development of Novel Analytical Techniques for Purity and Isomeric Analysis

The spirocyclic nature of this compound presents unique challenges and opportunities for analytical chemistry, particularly in determining chemical purity and resolving stereoisomers.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary techniques for the separation of stereoisomers. nih.gov The development of novel chiral stationary phases (CSPs) specifically designed for spirocyclic compounds could significantly improve the resolution of enantiomers and diastereomers of this compound and its derivatives. numberanalytics.comrsc.orgresearchgate.net SFC is often advantageous for chiral separations due to its speed and reduced solvent consumption. hplc.euresearchgate.netshimadzu.comeuropeanpharmaceuticalreview.com

Spectroscopic and Crystallographic Techniques:

NMR Spectroscopy: Advanced NMR techniques, including the use of chiral solvating agents or derivatizing agents, can be employed to determine enantiomeric excess and assign absolute configuration. numberanalytics.comrsc.org

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline derivatives. numberanalytics.com

Future research will likely focus on developing hyphenated techniques, such as SFC-MS (Mass Spectrometry) and HPLC-NMR, to provide comprehensive analysis in a single run. These methods would allow for the simultaneous separation, identification, and structural elucidation of isomers and impurities, streamlining the analytical process.

| Analytical Technique | Application for this compound | Future Development |

| Chiral HPLC/SFC | Separation of enantiomers and diastereomers. | Development of novel chiral stationary phases for improved resolution. wikipedia.org |

| NMR Spectroscopy | Determination of enantiomeric purity and relative configuration. | Use of advanced chiral solvating agents and computational methods. numberanalytics.com |

| X-ray Crystallography | Absolute configuration determination. | Application to co-crystals and complex derivatives. |

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The rigid, conformationally constrained structure of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a scaffold for chiral ligands. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The pyrrolidine scaffold is a well-established motif in chiral auxiliaries. nih.govacs.org The spirocyclic nature of this compound could provide a unique and highly effective steric environment for controlling facial selectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Ligands: The secondary amine and carboxylic acid functionalities can be readily modified to introduce coordinating groups, such as phosphines, amines, or oxazolines, to create novel chiral ligands for transition metal catalysis. The rigidity of the spirocyclic backbone would precisely orient these coordinating groups around a metal center, creating a well-defined chiral pocket. mdpi.comresearchgate.net Such ligands could find applications in a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. nih.gov The modular nature of the scaffold would allow for the synthesis of a library of ligands to screen for optimal performance in various catalytic reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized for yield and purity?

- Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted pyridines or pyrrolidines) under controlled conditions. For example, cyclization reactions may use acidic or basic catalysts, with temperature and solvent polarity optimized to favor ring closure. Reaction yields are maximized by iterative adjustments to parameters like pH (6.0–8.0) and reaction time (12–24 hours) .

- Data Contradictions : Proprietary synthetic protocols (e.g., from pharmaceutical R&D) may report variable yields (50–85%) due to differences in precursor purity or catalyst selection. Researchers should validate protocols using analytical techniques like HPLC to assess intermediate stability .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure and stereochemistry of this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and ring conformation. For example, coupling constants () distinguish axial/equatorial protons in the oxane ring .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers at C3 and C4 of the pyrrolidine ring. Bond angles and distances (e.g., C=O bond length ~1.21 Å) validate electronic effects of the oxane group .

Q. What are the standard approaches for initial biological activity screening of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against targets like arginase or proteases using fluorogenic substrates. IC values are determined via dose-response curves (e.g., 1–100 µM range) .

- Cellular Viability Assays : Use cancer cell lines (e.g., A549) to assess cytotoxicity. Data interpretation requires normalization to controls and statistical validation (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound derivatives?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived) to control stereochemistry during cyclization. For example, L-proline derivatives improve diastereomeric excess (de > 90%) .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide synthetic routes. Compare computed vs. experimental H NMR shifts to validate stereochemical outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound analogs?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br, -CF) at the pyrrolidine C4 position to enhance receptor binding. Compare IC values of bromophenyl vs. chlorophenyl analogs .

- Bioisosteric Replacement : Replace the oxane ring with tetrahydrofuran or cyclohexane to assess metabolic stability. Pharmacokinetic data (e.g., t in plasma) guide prioritization .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell culture media, incubation time). For example, discrepancies in IC values (e.g., 1.3 nM vs. 8.1 nM for arginase II) may arise from enzyme source variability .

- Meta-Analysis : Use databases like PubChem to aggregate data. Compare molecular docking scores (e.g., Glide scores) with experimental binding affinities to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.